SAG Analog (cis-isomer)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SAG Analog (cis-isomer): It is a potent activator of vascular endothelial growth factor (VEGF) expression in vitro .

Métodos De Preparación

The synthetic routes and reaction conditions for SAG Analog (cis-isomer) are not explicitly detailed in the available literature. it is known that the compound is synthesized to achieve high purity (>98%) and is available as a white to light yellow solid . Industrial production methods typically involve standard organic synthesis techniques, ensuring the compound’s cell permeability and low toxicity.

Análisis De Reacciones Químicas

SAG Analog (cis-isomer) primarily functions as an agonist in biological systems. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, are not extensively documented. its role as an agonist suggests it interacts with specific receptors and pathways rather than undergoing significant chemical transformations .

Aplicaciones Científicas De Investigación

SAG Analog (cis-isomer) has a wide range of scientific research applications:

Chemistry: Used as a reference compound in studies involving G protein-coupled receptors.

Biology: Acts as a Sonic hedgehog (Shh) and smoothened (Smo) agonist, making it valuable in developmental biology research.

Medicine: Investigated for its potential in promoting VEGF expression, which is crucial for angiogenesis and wound healing.

Industry: Utilized in the development of new therapeutic agents targeting the Sonic hedgehog pathway

Mecanismo De Acción

SAG Analog (cis-isomer) exerts its effects by binding to and activating the smoothened (Smo) receptor, a key component of the Sonic hedgehog (Shh) signaling pathway . This activation leads to the upregulation of VEGF expression, promoting angiogenesis. The molecular targets involved include the Smo receptor and downstream signaling molecules within the Shh pathway .

Comparación Con Compuestos Similares

SAG Analog (cis-isomer) can be compared to other Sonic hedgehog (Shh) and smoothened (Smo) agonists, such as:

SAG Analog (Highly Active): Similar in structure but with higher activity and potency.

Cyclopamine: A Smo antagonist, used to inhibit the Shh pathway.

Purmorphamine: Another Smo agonist, used in similar research contexts.

SAG Analog (cis-isomer) is unique due to its low toxicity and cell permeability, making it a preferred choice for in vitro studies .

Propiedades

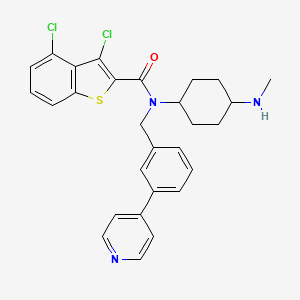

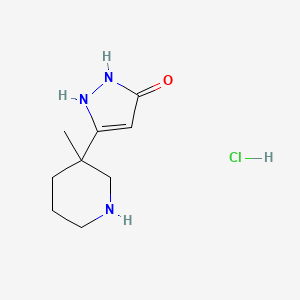

IUPAC Name |

3,4-dichloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27Cl2N3OS/c1-31-21-8-10-22(11-9-21)33(17-18-4-2-5-20(16-18)19-12-14-32-15-13-19)28(34)27-26(30)25-23(29)6-3-7-24(25)35-27/h2-7,12-16,21-22,31H,8-11,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYJCKCGYTYXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

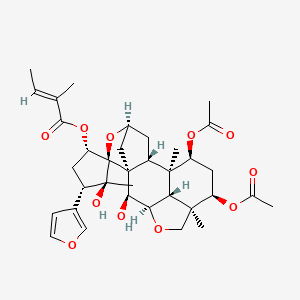

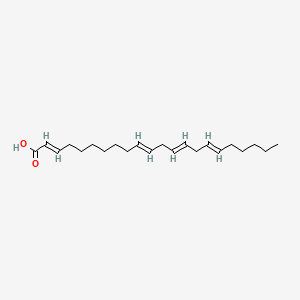

![(3aS,4R,7S,7aR)-tert-butyl 2,2-dimethyl-6-oxotetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B8259307.png)

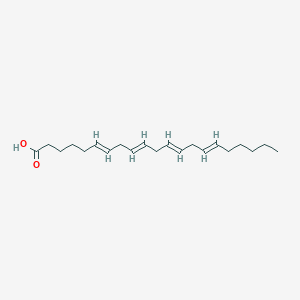

![1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B8259328.png)

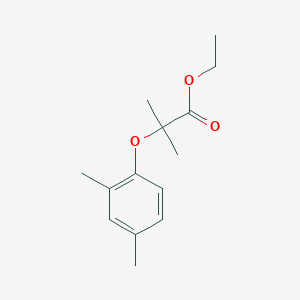

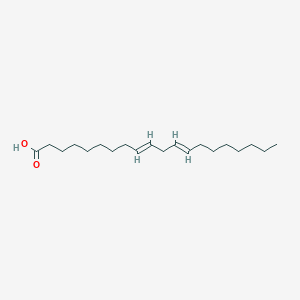

![9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B8259336.png)

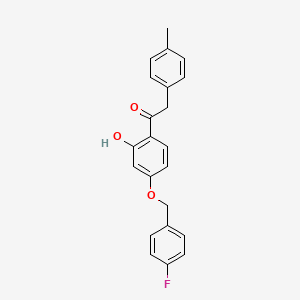

![2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8259404.png)